molecular formula C11H11ClN4OS B570330 2-amino-7-(thiophen-2-ylmethyl)-4aH-pyrrolo[2,3-d]pyrimidin-4-one;hydrochloride CAS No. 117829-20-6

2-amino-7-(thiophen-2-ylmethyl)-4aH-pyrrolo[2,3-d]pyrimidin-4-one;hydrochloride

Katalognummer: B570330
CAS-Nummer: 117829-20-6
Molekulargewicht: 282.746
InChI-Schlüssel: LVJUNADMQRBEFL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-amino-7-(thiophen-2-ylmethyl)-4aH-pyrrolo[2,3-d]pyrimidin-4-one;hydrochloride is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by a pyrrolo[2,3-d]pyrimidine core, which is a fused ring system combining pyrrole and pyrimidine rings. The presence of amino and thenyl groups further enhances its chemical reactivity and biological activity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-7-(thiophen-2-ylmethyl)-4aH-pyrrolo[2,3-d]pyrimidin-4-one;hydrochloride typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials, such as 4-aminopyrimidines, with thenyl derivatives under controlled conditions. The reaction is often facilitated by the use of catalysts and solvents to ensure high yield and purity. For instance, the condensation reaction may involve the use of dimethylformamide (DMF) and dimethylacetamide (DMA) as solvents, followed by cyclization to form the pyrrolo[2,3-d]pyrimidine core .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of microwave-assisted synthesis to enhance reaction rates and yields. This method allows for precise control over reaction conditions, such as temperature and time, leading to efficient production of the desired compound . Additionally, large-scale production may utilize continuous flow reactors to ensure consistent quality and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

2-amino-7-(thiophen-2-ylmethyl)-4aH-pyrrolo[2,3-d]pyrimidin-4-one;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, altering its chemical properties.

    Substitution: The amino and thenyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to ensure the desired outcomes .

Major Products

The major products formed from these reactions include various substituted pyrrolo[2,3-d]pyrimidine derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents introduced.

Wissenschaftliche Forschungsanwendungen

2-amino-7-(thiophen-2-ylmethyl)-4aH-pyrrolo[2,3-d]pyrimidin-4-one;hydrochloride has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-amino-7-(thiophen-2-ylmethyl)-4aH-pyrrolo[2,3-d]pyrimidin-4-one;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to the disruption of critical biological pathways, resulting in therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-Hydroxy-2,3-dihydro-1H-pyrrolo[2,3-d]pyrimidin-4-one
  • 2-Amino-4,7-dihydro-4-oxo-3H-pyrrolo[2,3-d]pyrimidine

Uniqueness

Compared to similar compounds, 2-amino-7-(thiophen-2-ylmethyl)-4aH-pyrrolo[2,3-d]pyrimidin-4-one;hydrochloride is unique due to the presence of the thenyl group, which enhances its chemical reactivity and biological activity.

Eigenschaften

CAS-Nummer

117829-20-6

Molekularformel

C11H11ClN4OS

Molekulargewicht

282.746

IUPAC-Name

2-amino-7-(thiophen-2-ylmethyl)-4aH-pyrrolo[2,3-d]pyrimidin-4-one;hydrochloride

InChI

InChI=1S/C11H10N4OS.ClH/c12-11-13-9-8(10(16)14-11)3-4-15(9)6-7-2-1-5-17-7;/h1-5,8H,6H2,(H2,12,14,16);1H

InChI-Schlüssel

LVJUNADMQRBEFL-UHFFFAOYSA-N

SMILES

C1=CSC(=C1)CN2C=CC3C2=NC(=NC3=O)N.Cl

Synonyme

2-AMINO-7-THENYL-1,7-DIHYDRO-4H-PYRROLO[2,3-D]PYRIMIDIN-4-ONE HYDROCHLORIDE

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.